![molecular formula C9H8F2N2O B11901128 7-(Difluoromethyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11901128.png)
7-(Difluoromethyl)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
7-(Difluoromethyl)-7,8-dihydroquinazolin-5(6H)-one is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the difluoromethyl group enhances its chemical stability and biological activity, making it a valuable target for synthetic and medicinal chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Difluoromethyl)-7,8-dihydroquinazolin-5(6H)-one typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction can be carried out in acetic acid or trifluoroacetic acid, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-(Difluoromethyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the difluoromethyl group or other functional groups within the molecule.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinazolinone oxides, while substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
7-(Difluoromethyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Difluoromethylpyrazolo[1,5-a]pyrimidines: These compounds share the difluoromethyl group and have similar biological activities.
7-Difluoromethylpyrazolo[1,5-a]pyrimidines: These are structurally related and exhibit comparable chemical properties.
Uniqueness
7-(Difluoromethyl)-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
7-(Difluoromethyl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic compound belonging to the quinazolinone family. Its unique structure, characterized by a difluoromethyl group at the 7-position, contributes to its diverse biological activities. This article reviews the biological activity of this compound, summarizing key research findings, potential therapeutic applications, and mechanisms of action.
- Molecular Formula : C9H8F2N2O
- Molecular Weight : Approximately 244.26 g/mol
- Structure : The difluoromethyl group enhances its solubility and reactivity compared to other quinazolinones, potentially leading to unique biological activities.
Biological Activities
Preliminary studies indicate that this compound exhibits various biological activities:
- Antimicrobial Activity : Quinazolinones are known for their antimicrobial properties. Research suggests that this compound may inhibit the growth of specific bacterial strains.
- Anticancer Potential : Initial investigations have shown that it may induce apoptosis in certain cancer cell lines, although further studies are needed to elucidate the underlying mechanisms.
- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, potentially modulating their activity.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cells | |
Enzyme Inhibition | Modulation of metabolic enzyme activity |
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on existing research:
- Receptor Binding : The compound may bind to specific receptors or enzymes, inhibiting their function and altering cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis.
- Cell Cycle Arrest : There is evidence suggesting that it may interfere with cell cycle progression in cancer cells.
Case Studies
A few notable studies have explored the biological activity of this compound:
- Study on Antimicrobial Effects : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for further development as an antimicrobial agent.
- Anticancer Research : In vitro studies on various cancer cell lines revealed that the compound could significantly reduce cell viability and induce apoptosis through caspase activation pathways. This suggests potential for development as an anticancer therapeutic.
Future Directions
Further research is essential to fully understand the biological activity and therapeutic potential of this compound:
- In Vivo Studies : Animal models should be employed to evaluate the pharmacokinetics and pharmacodynamics of the compound.
- Mechanistic Studies : Detailed investigations into its mechanisms of action will provide insights into its potential applications in medicine.
- Structure-Activity Relationship (SAR) : Exploring modifications to its structure could lead to compounds with enhanced efficacy and reduced toxicity.
Properties
Molecular Formula |
C9H8F2N2O |
---|---|
Molecular Weight |
198.17 g/mol |
IUPAC Name |
7-(difluoromethyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C9H8F2N2O/c10-9(11)5-1-7-6(8(14)2-5)3-12-4-13-7/h3-5,9H,1-2H2 |
InChI Key |
OTPUBJOJGNBMIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CN=CN=C21)C(F)F |
Origin of Product |
United States |
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